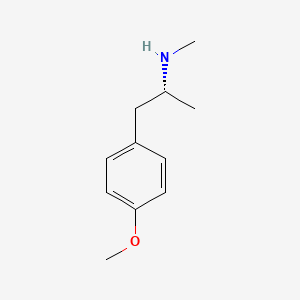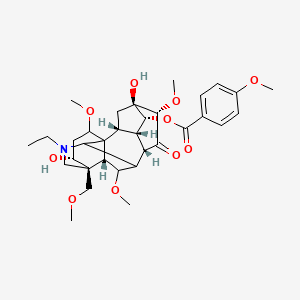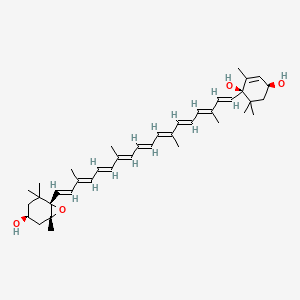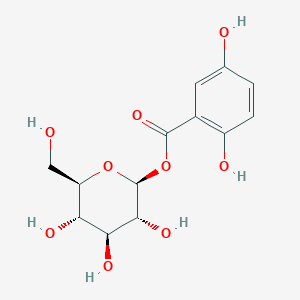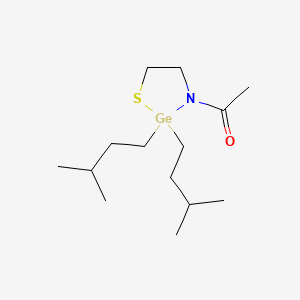
(S)-2-(3-Isobutylphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(3-Isobutylphenyl)propanoic acid is a chiral nonsteroidal anti-inflammatory drug (NSAID) commonly known for its analgesic and anti-inflammatory properties. It is widely used in the treatment of pain, fever, and inflammation. The compound is a derivative of propanoic acid and features an isobutyl group attached to the phenyl ring, which contributes to its pharmacological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Isobutylphenyl)propanoic acid typically involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of benzene with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 3-isobutylbenzene.
Oxidation: The 3-isobutylbenzene is then oxidized using a suitable oxidizing agent like potassium permanganate to form 3-isobutylbenzoic acid.
Reduction: The carboxylic acid group of 3-isobutylbenzoic acid is reduced to an aldehyde using a reducing agent such as lithium aluminum hydride.
Grignard Reaction: The aldehyde is then subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is oxidized to form the ketone, which is then subjected to a stereoselective reduction to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and reagents are carefully selected to minimize by-products and waste.
化学反应分析
Types of Reactions
(S)-2-(3-Isobutylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Aluminum chloride, palladium on carbon.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
科学研究应用
(S)-2-(3-Isobutylphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of chiral synthesis and stereoselective reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Studied for its analgesic, anti-inflammatory, and antipyretic properties.
Industry: Used in the formulation of pharmaceutical products and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of (S)-2-(3-Isobutylphenyl)propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby alleviating pain and inflammation.
相似化合物的比较
Similar Compounds
Ibuprofen: Another widely used NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: An NSAID with a longer duration of action compared to (S)-2-(3-Isobutylphenyl)propanoic acid.
Ketoprofen: Known for its potent anti-inflammatory effects.
Uniqueness
This compound is unique due to its specific chiral configuration, which contributes to its pharmacological activity. The presence of the isobutyl group on the phenyl ring also differentiates it from other NSAIDs, providing distinct therapeutic benefits and side effect profiles.
属性
CAS 编号 |
342373-94-8 |
|---|---|
分子式 |
C13H18O2 |
分子量 |
206.28 g/mol |
IUPAC 名称 |
(2S)-2-[3-(2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H18O2/c1-9(2)7-11-5-4-6-12(8-11)10(3)13(14)15/h4-6,8-10H,7H2,1-3H3,(H,14,15)/t10-/m0/s1 |
InChI 键 |
SFVKLYXPBKITCE-JTQLQIEISA-N |
手性 SMILES |
C[C@@H](C1=CC=CC(=C1)CC(C)C)C(=O)O |
规范 SMILES |
CC(C)CC1=CC(=CC=C1)C(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


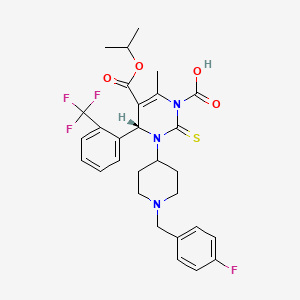
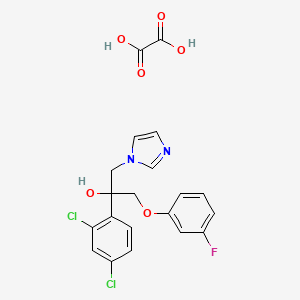

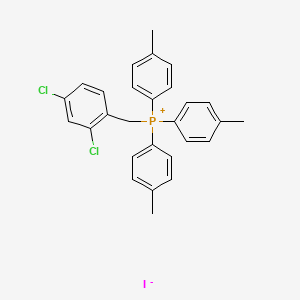
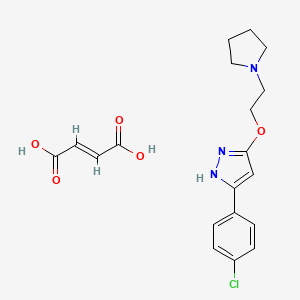
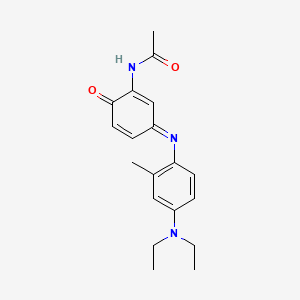
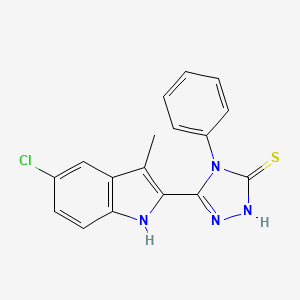
![N-(O-Anisyl)-3-hydroxy-4-[[4-(phenylazo)phenyl]azo]naphthalene-2-carboxamide](/img/structure/B12761204.png)

